1-(2-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione
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Description
The compound is composed of a pyrrolidine-2,5-dione ring, a piperidine ring, and a pyrimidine ring . Pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of β-ketoacetate with pyridine-2-carboximidamide salt and phenylacetaldehydes . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine-2,5-dione ring, a piperidine ring, and a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, 2-Chloropyrimidine, a similar compound, undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .Mechanism of Action
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
The compound interacts with its target, GPR119, to stimulate glucose-dependent insulin release by direct action in the pancreas . It also promotes the secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Biochemical Pathways
The compound’s interaction with GPR119 affects the insulin signaling pathway and the incretin pathway . The stimulation of these pathways leads to increased insulin release and GLP-1 secretion, which can help regulate blood glucose levels .
Pharmacokinetics
Dosing of the compound in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels .
Result of Action
The molecular and cellular effects of the compound’s action include increased insulin release from pancreatic β-cells and increased GLP-1 secretion from enteroendocrine cells . These effects can help regulate blood glucose levels, making this compound a potential treatment for type 2 diabetes .
Safety and Hazards
Properties
IUPAC Name |
1-[2-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O3/c1-20(16-18-8-11(17)9-19-16)12-4-6-21(7-5-12)15(25)10-22-13(23)2-3-14(22)24/h8-9,12H,2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXMVSQOBMLWJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)CN2C(=O)CCC2=O)C3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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